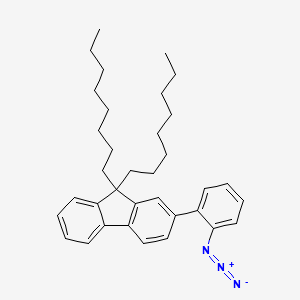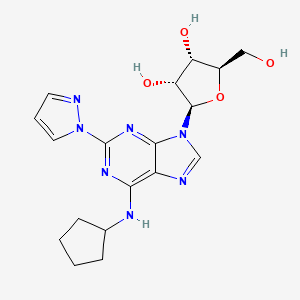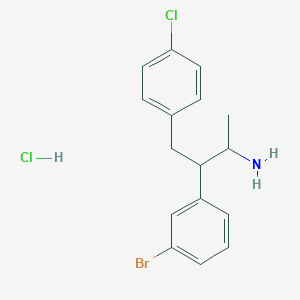![molecular formula C15H28N2O4 B12597896 1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid CAS No. 650631-76-8](/img/structure/B12597896.png)
1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the dicarboxylic acid functionality of nonanedioic acid. This compound is known for its versatility in organic synthesis and catalysis, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[222]octane can be synthesized through the reaction of ethylenediamine with formaldehyde, followed by cyclizationThe combination of these two compounds can be achieved through esterification or amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane involves the use of large-scale reactors where ethylenediamine and formaldehyde are reacted under high pressure and temperature. Nonanedioic acid is produced industrially through the oxidative cleavage of oleic acid using ozone or potassium permanganate .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It participates in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid finds applications in multiple fields:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition and rearrangement reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a curing agent for epoxy resins
Wirkmechanismus
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its role as a nucleophilic catalyst. It facilitates various organic reactions by stabilizing transition states and intermediates. The nonanedioic acid component can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: Similar bicyclic structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid is unique due to its combination of a strong nucleophilic catalyst with a dicarboxylic acid, providing both basic and acidic functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
650631-76-8 |
|---|---|
Molekularformel |
C15H28N2O4 |
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
1,4-diazabicyclo[2.2.2]octane;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C6H12N2/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-8-5-3-7(1)4-6-8/h1-7H2,(H,10,11)(H,12,13);1-6H2 |
InChI-Schlüssel |
JEDRSDBIEPEHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN1CC2.C(CCCC(=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)
![2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12597840.png)

![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)

![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)

![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro-](/img/structure/B12597882.png)
![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)

![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)
![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide](/img/structure/B12597919.png)
